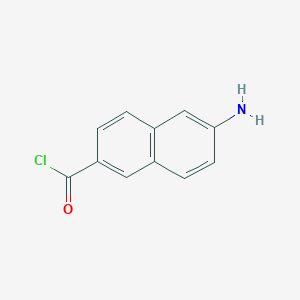

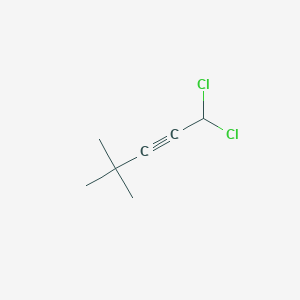

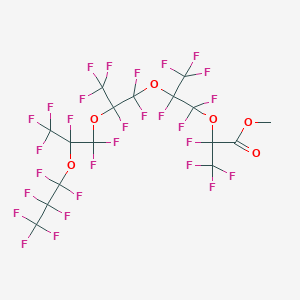

![molecular formula C8H7ClN2S B145216 4-Chloro-7-methylbenzo[d]thiazol-2-amine CAS No. 126920-72-7](/img/structure/B145216.png)

4-Chloro-7-methylbenzo[d]thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-7-methylbenzo[d]thiazol-2-amine is a compound that is structurally related to various benzo[d]thiazol-2-amines, which have been studied for their potential in pharmaceutical applications. Although the specific compound 4-Chloro-7-methylbenzo[d]thiazol-2-amine is not directly mentioned in the provided papers, related compounds have been synthesized and analyzed for their properties and biological activities.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions including condensation, methylation, hydrogenolysis, and cyclization. For example, a key intermediate of Tianeptine, which is structurally similar to the compound of interest, was synthesized with an overall yield of 55.9% through such processes . The optimization of reactant ratios and reaction conditions, such as temperature, is crucial for the successful synthesis of these compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques such as X-ray diffraction, FT-IR, FT-Raman, and NMR. These studies reveal the geometrical parameters and confirm the theoretical predictions made by computational methods like Density Functional Theory (DFT) . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their molecular structure. For instance, the presence of functional groups like NH2, Cl, and the thiazol ring can participate in various chemical reactions, including hydrogen bonding and noncovalent interactions . These interactions are significant in the formation of crystalline adducts and can affect the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as melting points, dipole moments, polarizability, and hyperpolarizability, have been experimentally determined and theoretically calculated . These properties are indicative of the compound's stability and its potential for pharmaceutical applications. For example, the dipole moment is related to the compound's solubility and its interaction with biological membranes.

Biological Activity

Although the specific biological activity of 4-Chloro-7-methylbenzo[d]thiazol-2-amine is not detailed in the provided papers, related compounds have shown promising biological activities. For instance, some benzo[d]thiazol-2-amines exhibit antihypertensive activity by acting as alpha-2-imidazoline receptor agonists . Additionally, antitumor activities have been observed in compounds with similar structures, with IC50 values indicating their potency against certain cancer cell lines .

科学的研究の応用

Crystallographic and Supramolecular Studies

4-Chloro-7-methylbenzo[d]thiazol-2-amine serves as a core molecule in the synthesis of complex crystalline structures. It has been utilized in the cocrystallization with various organic acids to form crystalline adducts, providing insight into the role of noncovalent interactions, including hydrogen bonding and π-π interactions, in the stabilization of molecular architectures. These studies reveal the structural versatility and potential of 4-Chloro-7-methylbenzo[d]thiazol-2-amine in designing novel supramolecular assemblies, which could have implications in materials science and nanotechnology (Zhang et al., 2021).

Synthetic Chemistry and Drug Development

In synthetic chemistry, 4-Chloro-7-methylbenzo[d]thiazol-2-amine is a key intermediate in the generation of a variety of heterocyclic compounds with potential pharmacological activities. Its modification and incorporation into larger molecular frameworks have led to the development of compounds with anti-inflammatory, analgesic, and antimicrobial properties. This showcases its utility in the synthesis of new therapeutic agents and underscores the importance of heterocyclic chemistry in drug discovery and development (Kumar & Singh, 2020).

Materials Science and Dye Synthesis

4-Chloro-7-methylbenzo[d]thiazol-2-amine has been explored in the field of materials science, particularly in the synthesis of azo dyes for polyester fabric dyeing. Its derivative structures exhibit promising dyeing properties and fastness, indicating its potential application in the textile industry. The study of these azo compounds derived from 4-Chloro-7-methylbenzo[d]thiazol-2-amine contributes to the development of new dyes with enhanced performance and environmental compatibility (Metwally et al., 2004).

Environmental and Analytical Applications

The compound's derivatives are also significant in environmental and analytical chemistry. For instance, studies involving the synthesis of fluorescent dyes and the development of analytical methods for the determination of pharmaceutical amines have highlighted the versatility of 4-Chloro-7-methylbenzo[d]thiazol-2-amine and its derivatives. These applications demonstrate the potential of this molecule in various fields, including bioanalysis, environmental monitoring, and the development of diagnostic tools (Elbashir et al., 2011).

Safety And Hazards

将来の方向性

Thiazoles, which include 4-Chloro-7-methylbenzo[d]thiazol-2-amine, have been found in many potent biologically active compounds. They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, they are a good template for further drug development .

特性

IUPAC Name |

4-chloro-7-methyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-4-2-3-5(9)6-7(4)12-8(10)11-6/h2-3H,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEQJVDKGKSNNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)N=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-7-methylbenzo[d]thiazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

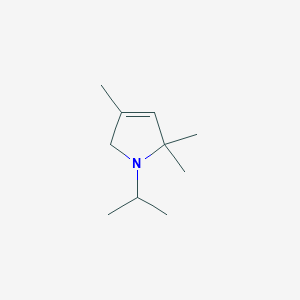

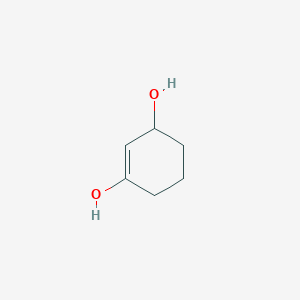

![Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B145140.png)